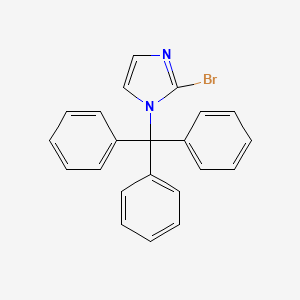

2-Bromo-1-trityl-1H-imidazole

Descripción

Significance of Imidazole (B134444) Heterocycles in Chemical Research

Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the field of chemical research, particularly in medicinal chemistry. jocpr.comnih.gov This unique scaffold is a fundamental component of many biologically essential molecules, including the amino acid histidine, which plays a critical role in enzyme catalysis. ajrconline.org The imidazole ring's ability to act as both a proton donor and acceptor, engage in hydrogen bonding, and participate in various molecular interactions makes it a "privileged structure" in drug discovery. ajrconline.orgmdpi.com

The versatility of the imidazole nucleus has led to its incorporation into a vast array of therapeutic agents with a wide spectrum of activities. nih.gov Imidazole derivatives have been developed as anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive drugs. jocpr.comajrconline.org Its structural and electronic properties allow it to serve as a bioisostere for other functional groups, enabling chemists to fine-tune the pharmacological profiles of drug candidates. nih.govajrconline.org The stability of the ring system, coupled with the potential for functionalization at multiple positions, ensures that imidazole and its derivatives remain a central focus for synthetic chemists aiming to create novel and effective molecules. ijsrtjournal.com

Overview of 2-Bromo-1-trityl-1H-imidazole as a Versatile Synthetic Intermediate

Within the broad family of imidazole derivatives, this compound has emerged as a particularly valuable and versatile building block in organic synthesis. Its structure is strategically designed for utility: the bromine atom at the 2-position acts as an excellent leaving group, while the bulky trityl (triphenylmethyl) group at the N-1 position serves as a robust protecting group. This combination allows for selective chemical transformations at other parts of a molecule without affecting the imidazole core.

The trityl group's steric hindrance provides stability and directs reactions away from the protected nitrogen, while its lipophilic nature can enhance solubility in organic solvents. More importantly, it can be removed under acidic conditions when its protective function is no longer needed. researchgate.net The primary utility of this compound lies in its application in cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. In these reactions, the carbon-bromine bond is activated by a metal catalyst (typically palladium-based), enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the 2-position of the imidazole ring. This capability allows for the straightforward introduction of a wide variety of substituents, making it an indispensable intermediate for constructing complex, polyfunctional imidazole-containing target molecules. smolecule.com

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 67478-47-1 chemical-suppliers.eu |

| Molecular Formula | C₂₂H₁₇BrN₂ chemical-suppliers.eucalpaclab.comanpharma.net |

| Molecular Weight | 389.29 g/mol anpharma.net |

| Appearance | Solid sigmaaldrich.com |

| Purity | ≥96% calpaclab.com |

| Synonyms | 2-bromo-1-(triphenylmethyl)-1h-imidazole, 2-bromo-1-tritylimidazole chemical-suppliers.eu |

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-1-tritylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrN2/c23-21-24-16-17-25(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRUMYQPYPNDPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347135 | |

| Record name | 2-Bromo-1-trityl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67478-47-1 | |

| Record name | 2-Bromo-1-(triphenylmethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67478-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-trityl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 1 Trityl 1h Imidazole

Precursor-Based Synthesis Strategies

Application of Tritylation for N-Protection

The trityl (triphenylmethyl) group serves as an effective protecting group for the nitrogen atom in the imidazole (B134444) ring. Its large size provides steric hindrance, preventing unwanted side reactions at the protected nitrogen. This protection is a key step in the synthesis of various substituted imidazoles. up.ac.za

The introduction of the trityl group is typically achieved through the reaction of an imidazole derivative with trityl chloride. tezu.ernet.inrsc.org This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The choice of solvent and reaction temperature is critical to minimize side reactions and optimize the yield of the N-tritylated product. smolecule.com For instance, the reaction of 2-bromo-1H-imidazole with trityl chloride yields 2-Bromo-1-trityl-1H-imidazole. This protection strategy is fundamental for enabling subsequent functionalization at other positions of the imidazole ring. up.ac.za

A general method for the N-tritylation of imidazoles involves reacting the imidazole with trityl chloride in a suitable solvent like acetonitrile (B52724) at room temperature. tezu.ernet.inrsc.org This approach has been shown to be effective for a range of imidazole derivatives. tezu.ernet.in The bulky nature of the trityl group not only protects the nitrogen but also influences the regioselectivity of further reactions. acs.orgacs.org

| Reactant 1 | Reactant 2 | Product | Reference |

| Imidazole Derivative | Trityl Chloride | N-Trityl Imidazole | tezu.ernet.in |

| 2-Bromo-1H-imidazole | Trityl Chloride | This compound | up.ac.za |

The removal of the trityl group is an essential step to yield the final desired product. The trityl group is known to be labile under acidic conditions. tandfonline.com Mild acid hydrolysis is a common method for deprotection. tandfonline.com For example, heating a suspension of the tritylated imidazole derivative in dilute hydrochloric acid effectively removes the trityl group, precipitating it as trityl alcohol. tandfonline.com Another method involves using 95% trifluoroacetic acid (TFA), which can cleave the trityl group. ug.edu.pl However, the acid lability of the N-trityl group is less than that of an Nα-trityl group, a factor to consider in complex syntheses. ug.edu.pl The choice of deprotection conditions must be compatible with other functional groups present in the molecule.

| Deprotection Reagent | Conditions | Product | Reference |

| Dilute Hydrochloric Acid | Heating | Deprotected Imidazole | tandfonline.com |

| 95% Trifluoroacetic Acid | Room Temperature | Deprotected Imidazole | ug.edu.pl |

| 5% Acetic Acid in Methanol (B129727) | 60 °C | Deprotected Imidazole | up.ac.za |

Trityl Chloride in N-Protection of Imidazole Derivatives

Flow Chemistry Applications in Synthesis

Flow chemistry has emerged as a powerful tool in modern organic synthesis, offering significant advantages over traditional batch processes, particularly for reactions involving highly reactive intermediates or those prone to forming precipitates. seqens.commt.com

Continuous flow systems provide superior control over reaction parameters such as temperature, pressure, and reaction time. seqens.comvapourtec.com This enhanced control is particularly beneficial when dealing with unstable or highly reactive intermediates, which are often generated in situ. seqens.comresearchgate.net The small volume of the reactor ensures efficient heat and mass transfer, minimizing the risk of runaway reactions and improving product selectivity. seqens.comvapourtec.com In the context of imidazole synthesis, flow chemistry allows for the rapid generation and immediate use of reactive species, leading to cleaner reactions and higher yields. worktribe.comresearchgate.net The ability to operate at elevated temperatures and pressures in flow reactors can significantly accelerate reaction rates. vapourtec.comacs.orgresearchgate.net

Key advantages of flow chemistry for reactive intermediates include:

Enhanced Safety: The small reactor volume minimizes the amount of hazardous material present at any given time. vapourtec.com

Improved Control: Precise control over temperature and residence time leads to better reproducibility and selectivity. mt.com

Increased Efficiency: Faster reaction times and the potential for automation lead to higher throughput. vapourtec.comresearchgate.net

In-situ Generation and Use: Reactive intermediates can be generated and consumed in a continuous stream, avoiding isolation and decomposition issues. researchgate.net

A significant challenge in applying flow chemistry to organometallic reactions, such as those involving organolithium reagents, is the formation of solid precipitates that can clog the narrow channels of the flow reactor. chimia.chvapourtec.com This fouling can lead to pressure buildup and process interruption. chimia.ch

Several strategies have been developed to mitigate reactor blockages:

Solvent Choice: Using solvents that can better solvate the organometallic species and byproducts can prevent precipitation. vapourtec.com For instance, replacing hydrocarbon solvents with donor solvents like tetrahydrofuran (B95107) (THF) has been shown to be effective. vapourtec.com

Reagent Concentration: Adjusting the concentration of reagents can help to keep all components in solution. up.ac.za

Ultrasound: The application of ultrasound can help to break up solid particles and prevent them from agglomerating and causing blockages. rsc.org

Reactor Design: Innovative reactor designs, such as liquid-walled reactors, have been developed to handle solid-forming reactions without clogging. acs.org In these systems, a carrier fluid creates a liquid inner wall that prevents solids from adhering to the reactor surface. acs.org

Appropriate System Configuration: The strategic choice of pumps, such as peristaltic pumps over piston pumps, can allow for the reliable delivery of heterogeneous streams. worktribe.com

By implementing these strategies, the benefits of flow chemistry can be extended to a wider range of organometallic reactions, paving the way for more efficient and robust synthetic processes. vapourtec.comrsc.org

Reactivity and Transformation of 2 Bromo 1 Trityl 1h Imidazole

Nucleophilic Substitution Reactions at the C-2 Position

The bromine atom at the C-2 position of 2-Bromo-1-trityl-1H-imidazole is susceptible to displacement by various nucleophiles. This reactivity is central to the synthesis of a wide array of 2-substituted imidazole (B134444) derivatives. A key strategy to enhance this reactivity involves the formation of a highly reactive organometallic intermediate.

Formation of 2-Lithio-1-trityl-1H-imidazole as a Key Intermediate

The generation of 2-Lithio-1-trityl-1H-imidazole is a pivotal step in the functionalization of the C-2 position. This intermediate is typically formed through a lithium-halogen exchange reaction.

The treatment of this compound with n-butyllithium (n-BuLi) facilitates a lithium-halogen exchange, yielding the highly reactive 2-Lithio-1-trityl-1H-imidazole. up.ac.za This reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures (e.g., -78 °C) to manage the reactivity of the organolithium species. up.ac.za The bulky trityl group plays a crucial role in directing the lithiation to the C-2 position and preventing side reactions. up.ac.za

Once formed, the 2-Lithio-1-trityl-1H-imidazole intermediate readily reacts with a variety of electrophiles, allowing for the introduction of diverse functional groups at the C-2 position. up.ac.za For instance, quenching the lithiated intermediate with methyl iodide results in the formation of 2-Methyl-1-trityl-1H-imidazole. up.ac.za Similarly, reaction with trichloroisocyanuric acid (TCICA) or iodine provides a pathway to 2-Chloro-1-trityl-1H-imidazole and 2-Iodo-1-trityl-1H-imidazole, respectively. up.ac.za

Generation via n-Butyllithium (n-BuLi)

Preparation of Other 2-Substituted Imidazoles

The nucleophilic substitution strategy, primarily through the lithiated intermediate, provides access to a range of 2-substituted imidazoles. The choice of electrophile dictates the final product.

| Electrophile | Product |

| Methyl Iodide | 2-Methyl-1-trityl-1H-imidazole |

| Trichloroisocyanuric Acid | 2-Chloro-1-trityl-1H-imidazole |

| Iodine | 2-Iodo-1-trityl-1H-imidazole |

Table 1: Examples of 2-Substituted Imidazoles prepared from 2-Lithio-1-trityl-1H-imidazole. up.ac.za

Cross-Coupling Reactions

In addition to nucleophilic substitution, this compound is a valuable substrate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely employed to mediate the coupling of this compound with various partners. nih.govunipi.it These reactions typically involve an oxidative addition of the C-Br bond to a low-valent palladium species, followed by transmetalation and reductive elimination to afford the coupled product and regenerate the active catalyst. The choice of ligands on the palladium catalyst is crucial for achieving high efficiency and selectivity. nih.govmit.edu While the trityl group can present steric challenges, appropriate ligand and reaction condition optimization can lead to successful coupling. mit.edu For instance, palladium-catalyzed amination reactions have been developed for unprotected bromoimidazoles, highlighting the potential for such transformations. nih.gov

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. nih.govmdpi.com In this context, this compound serves as an effective electrophilic partner for coupling with various arylboronic acids to produce 2-aryl-1-trityl-1H-imidazoles. nih.gov The reaction is catalyzed by a palladium(0) complex, which is typically generated in situ from a palladium(II) precatalyst. fishersci.co.uk

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of the imidazole, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the 2-arylated imidazole product and regenerate the active catalyst. The presence of the trityl group is essential, as it prevents N-arylation and allows for selective C-2 arylation. nih.gov

Research has shown that a variety of arylboronic acids, including those with both electron-donating and electron-withdrawing substituents, can be successfully coupled. nih.govrsc.org The choice of catalyst, base, and solvent system is critical for achieving high yields. Modern phosphine (B1218219) ligands, such as XPhos, have been shown to be particularly effective in facilitating the coupling of sensitive heterocyclic halides. nih.gov While specific yields for this compound can vary, related trityl-protected imidazole electrophiles have demonstrated good yields in these coupling reactions. nih.gov

| Component | Examples | Role in Reaction |

| Imidazole Substrate | This compound | Electrophilic partner, provides the imidazole core. |

| Boron Reagent | Arylboronic acids (e.g., Phenylboronic acid) | Nucleophilic partner, provides the aryl group. |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf), XPhos Precatalysts | Catalyzes the C-C bond formation. nih.govnih.govscience.gov |

| Base | K₃PO₄, K₂CO₃, NaHCO₃ | Activates the boronic acid for transmetalation. nih.govrsc.org |

| Solvent | THF, DMF, Toluene/Water | Provides the reaction medium. nih.govrsc.org |

Other Metal-Catalyzed Coupling Processes

Beyond the Suzuki-Miyaura reaction, this compound is a competent substrate in a range of other metal-catalyzed cross-coupling reactions, expanding its synthetic utility.

Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond between the imidazole C-2 position and a terminal alkyne. gold-chemistry.org The process is typically co-catalyzed by palladium and copper complexes. gold-chemistry.orgbeilstein-journals.org It provides a direct route to 2-alkynyl-1-trityl-1H-imidazoles, which are valuable precursors for more complex heterocyclic structures. The reaction tolerates a wide array of functional groups on the alkyne partner. beilstein-journals.orgresearchgate.net

Stille Coupling: The Stille reaction couples the bromoimidazole with an organostannane reagent (e.g., an aryltributylstannane) catalyzed by palladium. researchgate.netresearchgate.net This method offers an alternative to the Suzuki-Miyaura coupling for arylation and is particularly useful when the corresponding boronic acids are unstable or difficult to access. researchgate.net

Heck Coupling: While less common for this specific substrate, related systems show that the bulky trityl group can influence the outcome of Heck reactions. In some cases, instead of the expected intermolecular coupling, intramolecular cyclization can occur, leading to fused ring systems. This highlights the directing effect of the trityl group.

Copper-Catalyzed Coupling: Copper-based catalysts can be used for various coupling reactions, including etherification. acs.org For instance, 1-trityl-4-bromoimidazole has been successfully coupled with alcohols in a copper-catalyzed C-O bond-forming reaction, a transformation that is also applicable to the 2-bromo isomer. nih.gov

| Coupling Reaction | Reagent Partner | Metal Catalyst(s) | Bond Formed |

| Sonogashira | Terminal Alkyne | Palladium / Copper | Imidazole-C-C≡R |

| Stille | Organostannane (R-SnBu₃) | Palladium | Imidazole-C-R (Aryl) |

| Heck | Alkene | Palladium | Imidazole-C-C=C |

| Etherification | Alcohol (R-OH) | Copper | Imidazole-C-O-R |

Reactions Involving the Trityl Protecting Group

The trityl group is not merely a passive placeholder; its chemical properties and steric bulk are integral to the synthetic strategies involving this compound.

Role of the Trityl Group in Directing Reactivity

The triphenylmethyl (trityl) group plays a multifaceted role in modulating the reactivity of the imidazole ring.

N-H Protection: Its primary function is to act as a protecting group for the N-1 nitrogen of the imidazole ring. ontosight.ai By replacing the acidic proton, it facilitates reactions that require strong bases, such as the initial lithiation at C-2 needed for introducing the bromine atom. up.ac.za Without this protection, the base would simply deprotonate the nitrogen.

Regioselectivity: The trityl group ensures that subsequent functionalization, such as metal-catalyzed coupling, occurs selectively at the halogenated C-2 position, preventing undesired N-arylation.

Steric Influence: The significant steric bulk of the three phenyl rings shields the N-1 nitrogen and influences the approach of reagents. This steric hindrance can direct the coordination geometry in metal complexes and can sometimes favor specific reaction pathways. For example, in some Heck reactions, the steric crowding can promote intramolecular cyclization over intermolecular coupling.

Enhanced Stability and Solubility: The hydrophobic trityl group often increases the solubility of the imidazole derivative in common organic solvents, simplifying reaction workup and purification. It can also enhance the stability of reactive intermediates.

Facile Removal of the Trityl Group

A key advantage of the trityl group is that it can be removed under relatively mild acidic conditions, often leaving other acid-sensitive groups intact. sigmaaldrich.comnih.gov This deprotection step regenerates the free N-H imidazole, which can be crucial for biological activity or for further synthetic transformations. The removal is an equilibrium process, so it is often performed with scavengers to trap the released trityl cation or in a way that drives the equilibrium forward. sigmaaldrich.com

Several methods have been reported for the detritylation of N-tritylimidazoles and related compounds:

Aqueous or Alcoholic Acid: Simple treatment with acids like hydrochloric acid (HCl) in a solvent like THF or methanol (B129727) is a common method. google.com A solution of 5% acetic acid in methanol at elevated temperatures has also proven effective. up.ac.zanih.gov

Trifluoroacetic Acid (TFA): A solution of TFA in a solvent like dichloromethane (B109758) (DCM) is a very common and efficient method for trityl group removal. sigmaaldrich.com Concentrations can range from 1% for selective removal on a silica (B1680970) gel column to higher concentrations for complete deprotection. researchgate.net A scavenger such as triisopropylsilane (B1312306) (TIS) is often added to quench the trityl cation. sigmaaldrich.com

Lewis Acids: Lewis acids such as BF₃·Et₂O, in combination with a mild protic acid and a reducing agent, can also effect detritylation under aprotic conditions. rsc.org

| Reagent System | Solvent(s) | Conditions | Reference(s) |

| 5% Acetic Acid | Methanol | 60 °C | up.ac.zanih.gov |

| Hydrochloric Acid (HCl) | THF / Water | N/A | google.com |

| Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIS) | Dichloromethane (DCM) | Room Temperature, short duration | sigmaaldrich.com |

| 2% Hydrazine | DMF | Room Temperature | sigmaaldrich.com |

| Ytterbium triflate / Water | THF | Mild conditions | researchgate.net |

| BF₃·Et₂O / Hexafluoroisopropanol / Triethylsilane | Dichloromethane (DCM) | Room Temperature | rsc.org |

Applications in Organic Synthesis

Building Block for Complex Heterocyclic Structures

The carbon-bromine bond at the C2 position of the imidazole (B134444) ring is a key functional handle that can be readily transformed through various synthetic methodologies. This allows chemists to introduce diverse substituents and build intricate molecular architectures based on the imidazole scaffold.

2-Bromo-1-trityl-1H-imidazole serves as an excellent precursor for a variety of substituted imidazole derivatives. The bromine atom can be replaced via numerous cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, which are fundamental methods for forming new carbon-carbon bonds. These reactions enable the introduction of aryl, vinyl, or alkynyl groups at the 2-position of the imidazole ring. Furthermore, the 2-bromo position is susceptible to metallation, for instance, to form a 2-lithio-1-trityl-imidazole intermediate. This lithiated species can then react with a wide array of electrophiles, leading to the formation of diverse 2-substituted imidazoles with high regioselectivity. The trityl group's presence is essential during these transformations, as it ensures that the reactions occur specifically at the C2 position. smolecule.com

The incorporation of fluorine into organic molecules can significantly alter their biological properties, making the synthesis of fluorinated imidazole derivatives an area of considerable interest. Research into the preparation of such compounds has led to the development of novel synthetic building blocks. While direct substitution on this compound is one potential route, established methods for creating side-chain fluorinated imidazoles have often utilized different isomers as starting materials. acs.orgresearchgate.net

A notable route to side-chain-fluorinated histamines does not begin with this compound but rather with a structural isomer, 1-trityl-4-vinyl-1H-imidazole. acs.orgnih.gov This pathway demonstrates a powerful strategy for introducing fluorine adjacent to the imidazole ring. The synthesis involves the addition of a bromine monofluoride equivalent ("FBr") across the vinyl group's double bond. acs.orgnih.govacs.org This addition follows Markovnikov regioselectivity, yielding 4-(2-bromo-1-fluoroethyl)-1-trityl-1H-imidazole. acs.orgresearchgate.net This intermediate is then converted to the target β-fluorohistamine through a three-step sequence: substitution of the bromine with an azide (B81097) group, reduction of the azide to an amine, and finally, removal of the trityl protecting group. acs.orgacs.org A similar strategy, involving a second "FBr" addition after an elimination step, can be used to produce β,β-difluorohistamine. acs.orgresearchgate.net

| Step | Starting Material / Intermediate | Reagents | Product |

| 1 | 1-Trityl-4-vinyl-1H-imidazole | "FBr" (e.g., NBS, Et₃N·3HF) | 4-(2-Bromo-1-fluoroethyl)-1-trityl-1H-imidazole |

| 2 | 4-(2-Bromo-1-fluoroethyl)-1-trityl-1H-imidazole | NaN₃ | 4-(2-Azido-1-fluoroethyl)-1-trityl-1H-imidazole |

| 3 | 4-(2-Azido-1-fluoroethyl)-1-trityl-1H-imidazole | Reduction (e.g., H₂, Pd/C) | 4-(2-Amino-1-fluoroethyl)-1-trityl-1H-imidazole |

| 4 | 4-(2-Amino-1-fluoroethyl)-1-trityl-1H-imidazole | Acid (e.g., HCl) | β-Fluorohistamine |

Imidazole-containing indane-1,3-dione derivatives are another class of complex heterocyclic structures with applications in pharmaceutical development. A documented synthesis for these compounds utilizes 1-trityl-1H-imidazole-4-carboxaldehyde, an aldehyde isomer of the subject compound, as the key starting material. google.com The process begins with a condensation reaction between the bulky 1-trityl-1H-imidazole-4-carboxaldehyde and phthalide. google.com This reaction, typically carried out in the presence of a base like sodium methoxide, successfully yields 2-(1-trityl-1H-imidazole-4-yl)indan-1,3-dione in good yield (over 67%). google.com This intermediate can be further functionalized. For example, alkylation with ethyl iodide produces 2-ethyl-2-(1-trityl-1H-imidazole-4-yl)indan-1,3-dione. google.com Subsequent removal of the trityl group via acid hydrolysis and reduction of the dione (B5365651) functionality leads to the formation of final products like 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole, a known α2-adrenergic receptor antagonist. google.com

| Step | Starting Material | Reagents | Product / Intermediate |

| 1 | 1-Trityl-1H-imidazole-4-carboxaldehyde & Phthalide | Sodium methoxide, Ethyl acetate | 2-(1-Trityl-1H-imidazole-4-yl)indan-1,3-dione |

| 2 | 2-(1-Trityl-1H-imidazole-4-yl)indan-1,3-dione | Ethyl iodide, K₂CO₃ | 2-Ethyl-2-(1-trityl-1H-imidazole-4-yl)indan-1,3-dione |

| 3 | 2-Ethyl-2-(1-trityl-1H-imidazole-4-yl)indan-1,3-dione | Acid Hydrolysis | 2-Ethyl-2-(1H-imidazol-4-yl)indan-1,3-dione |

| 4 | 2-Ethyl-2-(1H-imidazol-4-yl)indan-1,3-dione | Catalytic Hydrogenation | 5-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole |

Preparation of Fluorinated Imidazole Derivatives

Precursor for Active Pharmaceutical Intermediates

The imidazole nucleus is a privileged structure in medicinal chemistry, appearing in a vast number of drugs and biologically active compounds. mdpi.comasianpubs.org Consequently, versatile building blocks like this compound, which allow for the controlled and regioselective construction of complex imidazole-based molecules, are highly sought after in the pharmaceutical industry. calpaclab.com

The primary role of this compound in this context is to serve as a scaffold that can be selectively functionalized. The trityl protecting group is key to this strategy, as it masks the N1-position of the imidazole ring, preventing undesired N-alkylation or other side reactions during synthesis. researchgate.netnih.gov This allows chemists to focus on modifying the C2-position via the bromo group. As discussed previously, cross-coupling reactions can append various molecular fragments to this position, building the carbon skeleton of a target pharmaceutical. Following the key functionalization step, the trityl group can be removed under acidic conditions to reveal the N-H bond, which can be a crucial site for biological activity or further synthetic manipulation. researchgate.netnih.gov This controlled, step-wise approach is fundamental to the synthesis of many active pharmaceutical intermediates. smolecule.com

Synthesis of Bioactive Imidazoles

The imidazole core is a fundamental scaffold in a multitude of bioactive compounds, including antifungal, anti-inflammatory, and anticancer agents. ontosight.aitezu.ernet.in The strategic functionalization of the imidazole ring is therefore a critical task in medicinal chemistry. This compound serves as a valuable and versatile building block for constructing complex, biologically active molecules. The presence of the bulky trityl (triphenylmethyl) group on the nitrogen atom provides steric protection, preventing unwanted side reactions, while the bromo substituent at the C2 position acts as a crucial handle for introducing molecular diversity, typically through cross-coupling reactions.

While specific, published examples detailing the direct use of this compound as a starting material for named bioactive drugs are not extensively documented in mainstream literature, its utility can be inferred from synthetic routes of structurally related compounds. The principles guiding its application are well-established in the synthesis of complex imidazoles.

Research Findings:

Key synthetic strategies for analogous compounds demonstrate the potential of this compound as a precursor to bioactive molecules. For instance, the synthesis of potent inhibitors of Indoleamine 2,3-dioxygenase (IDO), an important therapeutic target in oncology, has been accomplished starting from the related compound, 4-iodo-1-trityl-1H-imidazole. mdpi.com In this synthesis, the iodo-substituent is leveraged for a palladium-catalyzed Suzuki coupling reaction to build the required phenyl-imidazole scaffold. mdpi.com Given the similar reactivity of bromo-substituents in such catalytic cycles, this compound is an analogous substrate for creating similar C-C bond-based linkages essential for bioactivity.

Furthermore, the development of nitroimidazole-based drugs, such as the antituberculosis agent Pretomanid, relies on a 2-bromo-4-nitro-1H-imidazole core. nih.govacs.org In these syntheses, the bromo-group is essential for the final intramolecular cyclization step that forms the bioactive fused-ring system. Research into optimizing the Pretomanid synthesis has also involved the use of a trityl-protected glycidol, highlighting the compatibility of the trityl group within these synthetic schemes. acs.org This underscores the potential of combining the 2-bromo functionality and the N-trityl protecting group in a single starting material to streamline the synthesis of new nitroimidazole analogues.

The trityl group is readily removed under acidic conditions, which is a critical step after the main scaffold has been assembled. up.ac.za This allows for the unmasking of the N-H group of the imidazole ring, which is often crucial for biological activity, for example, by enabling hydrogen bonding interactions with enzyme targets. nih.gov

The table below outlines the types of bioactive imidazoles that can be synthesized using halogenated and trityl-protected imidazole building blocks, based on established research.

| Bioactive Compound Class | Key Synthetic Precursor (Analogue) | Core Synthetic Reaction | Potential Biological Application |

|---|---|---|---|

| Substituted Phenyl-Imidazoles | 4-Iodo-1-trityl-1H-imidazole mdpi.com | Suzuki Coupling mdpi.com | Enzyme Inhibition (e.g., IDO Inhibitors) mdpi.com |

| Nitroimidazole-Oxazines | 2-Bromo-4-nitro-1H-imidazole nih.govacs.org | Nucleophilic Substitution & Intramolecular Cyclization nih.govacs.org | Antitubercular Agents (e.g., Pretomanid) nih.govacs.org |

| Azole-Substituted Benzimidazoles | 5-[4'-(bromomethyl)biphenyl-2-yl]-1-trityl-1H-tetrazole derpharmachemica.com | Alkylation derpharmachemica.com | Antifungal / Antibacterial Agents derpharmachemica.com |

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

While specific DFT studies exclusively focused on 2-Bromo-1-trityl-1H-imidazole are not extensively documented in publicly available literature, the methodologies are well-established and have been applied to structurally similar imidazole (B134444) derivatives. These studies serve as a valuable reference for predicting the behavior of the title compound. For instance, DFT calculations have been successfully used to analyze other brominated and tritylated imidazole compounds, offering insights into their geometric and electronic characteristics. researchgate.netirjweb.com

The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable three-dimensional arrangement (lowest energy state). For imidazole derivatives, methods like B3LYP with basis sets such as 6-311G++(d,p) are commonly employed for this purpose. irjweb.com

The electronic structure analysis provides a map of the electron distribution across the molecule. In a related compound, 1,1'-(5-bromo-1H-imidazole-2,4-diyl)dipyrimidine-2,4(1H,3H)-dione), the high electronegativity of the bromine atom was found to induce polarization in both the σ- and π-frameworks of the imidazole moiety. irjweb.com A similar effect is anticipated in this compound, where the bromine at the C2 position would significantly influence the electron density of the imidazole ring.

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com Conversely, a small gap suggests that the molecule is more polarizable and reactive. mdpi.com

For a structurally related compound, 1-Tritylimidazole-4-carboxaldehyde, a large HOMO-LUMO gap of 4.49 eV was calculated, indicating high stability. In another study on a different brominated imidazole derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, which was also interpreted as a reflection of the molecule's chemical reactivity. irjweb.com It is reasonable to infer that this compound would also possess a relatively large HOMO-LUMO gap, contributing to its stability as a synthetic building block.

The distribution of the HOMO and LUMO across the molecule is also informative. Typically, the HOMO is located on the more electron-rich parts of a molecule, while the LUMO resides on the electron-poor regions. Analysis of these distributions helps in predicting sites for electrophilic and nucleophilic attack.

Table 1: Illustrative HOMO-LUMO Data for Related Imidazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 1,1'-(5-bromo-1H-imidazole-2,4-diyl)dipyrimidine-2,4(1H,3H)-dione) | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| 1-Tritylimidazole-4-carboxaldehyde | Not specified | Not specified | 4.49 |

Note: Specific HOMO and LUMO energy values were not provided in the reference for 1-Tritylimidazole-4-carboxaldehyde.

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MESP surface is colored according to the electrostatic potential value: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. researchgate.net

For this compound, an MESP map would likely show a region of negative potential around the N3 nitrogen of the imidazole ring due to its lone pair of electrons, making it a likely site for protonation and hydrogen bonding. The area around the bromine atom would also exhibit specific electrostatic features influencing its reactivity. The bulky, non-polar trityl group would be expected to show a largely neutral (green) potential. Such maps are crucial for understanding intermolecular interactions, including those with biological targets. researchgate.netscispace.com

Frontier Molecular Orbital Analysis (e.g., HOMO-LUMO)

Conformational Analysis

Conformational analysis of related imidazole nucleosides has shown that the nature of substituents significantly influences the preferred glycosyl conformation. nih.gov In the case of this compound, the steric hindrance from the trityl group can shield the N1 nitrogen and parts of the imidazole ring, thereby influencing its reactivity and directing the approach of reagents. The conformation of the trityl group would also affect the crystal packing of the molecule in the solid state. Studies on other molecules with bulky substituents have shown that minimizing 1,3-allylic strain is a key factor in determining the most stable conformation. beilstein-journals.org

Reaction Mechanism Prediction and Validation

Computational methods can be employed to predict and validate reaction mechanisms by calculating the energies of reactants, transition states, and products. The synthesis of this compound itself provides a case for mechanistic study. One reported method involves the lithiation of 1-tritylimidazole at the C2 position, followed by quenching with an electrophilic bromine source like N-bromosuccinimide (NBS). up.ac.za

The mechanism involves the deprotonation of the most acidic proton at the C2 position of the imidazole ring by a strong base like n-butyllithium (n-BuLi) to form a highly reactive 2-lithio-1-tritylimidazole intermediate. up.ac.zarsc.org This intermediate then reacts with NBS in a substitution reaction to yield the final product. Flow chemistry approaches have been developed for this transformation to safely handle the reactive organolithium intermediate and achieve high yields in short reaction times. up.ac.zarsc.org

The trityl group is crucial in this process, as it protects the N1 position, preventing deprotonation at this site and directing the lithiation to the C2 position. up.ac.zarsc.org The prediction and validation of such mechanisms involve identifying the lowest energy pathway and characterizing the transition state structures, which can be corroborated with experimental observations.

Advanced Characterization Methodologies Excluding Basic Compound Identification

Single Crystal X-ray Diffraction

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a detailed electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision.

While specific single crystal X-ray diffraction data for 2-Bromo-1-trityl-1H-imidazole is not widely available in the surveyed literature, the analysis of structurally similar imidazole (B134444) derivatives provides insight into the expected structural features. For instance, studies on other substituted imidazoles reveal the characteristic planar geometry of the imidazole ring and the tetrahedral arrangement of the trityl group's phenyl rings. The collection of such data is typically performed at low temperatures, often around 100 K, to minimize thermal vibrations and obtain a more precise structure.

Table 1: Representative Crystallographic Data Parameters for Imidazole Derivatives

| Parameter | Description | Typical Value/Information |

| Crystal system | The symmetry system to which the crystal belongs. | Monoclinic, Orthorhombic, etc. |

| Space group | The specific symmetry group of the crystal. | P2₁/c, Pbca, etc. |

| a, b, c (Å) | The lengths of the unit cell axes. | Varies with compound |

| α, β, γ (°) | The angles between the unit cell axes. | Varies with compound |

| Volume (ų) | The volume of the unit cell. | Varies with compound |

| Z | The number of molecules per unit cell. | Typically 2, 4, or 8 |

| Temperature (K) | The temperature at which the data was collected. | 100 K |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 for a good quality structure |

Note: The values in this table are representative and not specific to this compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the calculation of a unique elemental formula, providing strong evidence for the identity of a compound.

In the analysis of this compound, HRMS would be expected to confirm its molecular formula, C₂₂H₁₇BrN₂. The technique can distinguish between the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), resulting in a characteristic isotopic pattern in the mass spectrum.

Table 2: Illustrative HRMS Data for a Halogenated Trityl-Imidazole Derivative

| Ion | Calculated m/z | Observed m/z | Difference (ppm) |

| [C₂₂H₁₈⁷⁹BrN₂]⁺ | 389.0753 | Data not available | Data not available |

| [C₂₂H₁₈⁸¹BrN₂]⁺ | 391.0733 | Data not available | Data not available |

Note: The data in this table is theoretical for this compound and serves as an illustration of expected HRMS results. The "Observed m/z" and "Difference (ppm)" would be determined experimentally.

The fragmentation pattern in HRMS can also provide valuable structural information. For this compound, a common fragmentation pathway would likely involve the loss of the trityl cation (C(C₆H₅)₃⁺), which is a very stable carbocation.

Q & A

Q. How should researchers handle air- and moisture-sensitive reagents (e.g., n-BuLi) in large-scale syntheses?

- Use Schlenk lines or gloveboxes for reagent transfers. Pre-cool THF to -78°C before adding n-BuLi, and monitor lithiation via color change (colorless to red ). Quench excess reagent with isopropanol post-reaction to ensure safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.